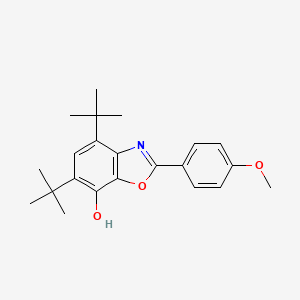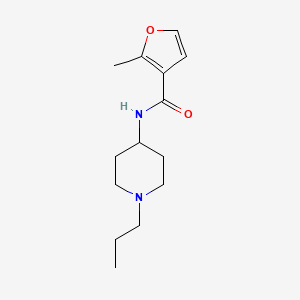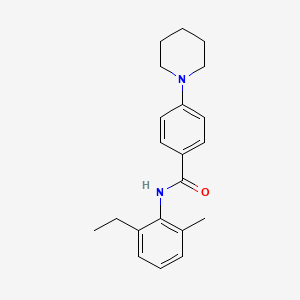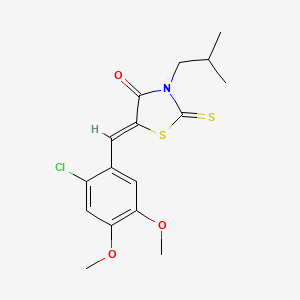
4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol
Overview
Description
4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol is a chemical compound that is commonly used in scientific research. It is a fluorescent whitening agent that is used to enhance the brightness of materials such as paper, textiles, and plastics. This compound has also been found to have potential applications in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol involves the absorption of light in the ultraviolet and blue regions of the spectrum, followed by emission of light in the blue region. This fluorescence is due to the presence of a benzoxazole ring in the molecule, which acts as a chromophore.
Biochemical and Physiological Effects:
Studies have shown that 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol has potential applications in the fields of biochemistry and physiology. It has been used to study the transport and metabolism of lipids in cells, as well as the role of lipids in disease processes. It has also been used to study the effects of oxidative stress on cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol in lab experiments include its high fluorescence intensity, stability, and low toxicity. However, its fluorescent properties can be affected by factors such as pH, temperature, and solvent polarity, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for research involving 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol. One area of interest is the development of new biosensors that use this compound as a fluorescent label. Another area of research is the use of this compound in the study of lipid metabolism and its role in disease processes. Additionally, researchers may explore the use of this compound in the development of new imaging techniques for biological systems.
Scientific Research Applications
The fluorescence properties of 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol make it a useful tool in scientific research. It can be used to label and track molecules in biological systems, allowing researchers to study the behavior and interactions of these molecules. It has also been used in the development of biosensors for the detection of various analytes.
properties
IUPAC Name |
4,6-ditert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)15-12-16(22(4,5)6)18(24)19-17(15)23-20(26-19)13-8-10-14(25-7)11-9-13/h8-12,24H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSCRFLAJUDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=C(C=C3)OC)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)

![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)


![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
![1-(2,2-dimethylpropanoyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4761753.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)
![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)